2-(2-Nitrophenoxy)phenol
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Overview
Description
2-(2-Nitrophenoxy)phenol is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. This compound is specifically structured with a nitro group (-NO2) and a phenoxy group (-O-phenyl) attached to the benzene ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-nitrophenol with phenol in the presence of a base, such as sodium hydroxide (NaOH), which facilitates the formation of the phenoxy linkage . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Nitrophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7) or potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Quinones
Reduction: Aminophenoxyphenol
Substitution: Brominated phenoxyphenol derivatives
Scientific Research Applications
2-(2-Nitrophenoxy)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenoxy)phenol involves its interaction with various molecular targets and pathways:
Proteolytic Activity: The compound can act as a proteolytic agent, breaking down proteins by hydrolyzing peptide bonds.
Neurolysis: At high concentrations, it can cause chemical neurolysis, leading to the destruction of nerve fibers.
Antimicrobial Action: The compound’s phenolic structure allows it to disrupt microbial cell membranes, leading to cell lysis.
Comparison with Similar Compounds
Phenol (C6H5OH): The parent compound of phenolic compounds, known for its antiseptic properties.
2-Nitrophenol (C6H4(NO2)OH): A precursor in the synthesis of 2-(2-Nitrophenoxy)phenol, with similar chemical reactivity.
4-Nitrophenol (C6H4(NO2)OH): Another nitrophenol isomer with distinct chemical properties and applications.
Uniqueness: this compound is unique due to the presence of both nitro and phenoxy groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in various fields make it a compound of significant interest.
Properties
CAS No. |
54291-84-8 |
---|---|
Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
2-(2-nitrophenoxy)phenol |
InChI |
InChI=1S/C12H9NO4/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8,14H |
InChI Key |
OMBYKEPTUBYZGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2O |
Origin of Product |
United States |
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